
6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,3-Dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N5. It is a heterocyclic compound that contains both pyrazole and pyridazine rings, making it a valuable intermediate in organic synthesis and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride typically involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of various aromatic and heterocyclic aldehydes and phenacyl bromides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
6-(1,3-Dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学研究应用
6-(1,3-Dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride has several scientific research applications:
作用机制
The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and pyridazine rings allow it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar pyrazole ring structure and exhibit antiviral and antitumoral activity.
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds are used as BRAF V600E inhibitors and have shown potent inhibitory activity against various cancer cell lines.
Uniqueness
6-(1,3-Dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride is unique due to its combination of pyrazole and pyridazine rings, which confer distinct chemical and biological properties.
生物活性
6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride (CAS Number: 1955548-56-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound is known to exhibit:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this specific structure, often demonstrate significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.039 |
2. Anti-inflammatory Effects
Studies suggest that pyrazole derivatives can modulate inflammatory pathways. The compound's structure may allow it to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various pyrazole derivatives, including this compound. It demonstrated significant inhibition against both S. aureus and E. coli, with complete bacterial death observed within hours at specific concentrations .
Case Study 2: Anti-inflammatory Potential
In a controlled trial involving animal models with induced inflammation, the administration of this compound resulted in a marked reduction in inflammation markers compared to control groups. This suggests its potential as an anti-inflammatory agent .
常见问题
Q. Basic: What are the established synthetic routes for 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis of pyridazine derivatives often begins with coupling reactions between hydrazine derivatives and halogenated pyridazines. For example, 3-chloro-6-hydrazinylpyridazine can react with dimethylpyrazole precursors under optimized conditions (e.g., DMF as solvent, cesium carbonate as base, and copper catalysis at 35–50°C) . Purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (ethyl acetate/hexane gradients). Yield optimization requires monitoring reaction time and stoichiometric ratios of intermediates, as excess reagents may lead to byproducts .
Q. Advanced: How can hydrogen bonding patterns in the crystal structure of this compound inform its stability and solubility?
Answer: Hydrogen bonding networks in pyridazine derivatives can be analyzed using graph set theory to categorize donor-acceptor interactions (e.g., N–H···Cl or O–H···N bonds in dihydrochloride salts). These patterns influence crystal packing density, melting points, and hygroscopicity. For instance, strong intermolecular H-bonding may reduce solubility in nonpolar solvents but enhance stability in solid-state formulations . Single-crystal X-ray diffraction (validated via SHELXL refinement) is critical for mapping these interactions .
Q. Basic: What analytical techniques are most reliable for characterizing the dihydrochloride salt form, and how should data interpretation account for potential artifacts?
Answer: Key techniques include:
- HRMS (ESI): Confirms molecular weight (e.g., [M+H]⁺ peaks) and salt dissociation artifacts.
- ¹H/¹³C NMR: Detects proton environments (e.g., pyridazine NH₂ vs. pyrazole CH₃ groups). DMSO-d₆ may cause peak broadening due to hygroscopicity.
- Elemental Analysis: Validates stoichiometry (e.g., Cl⁻ content in dihydrochloride salts). Discrepancies between calculated and observed values may indicate incomplete salt formation .
Q. Advanced: How can researchers resolve contradictions in pharmacological data, such as inconsistent enzyme inhibition results across studies?
Answer: Contradictions may arise from assay variability (e.g., enzyme source, buffer pH, or cofactor concentrations). To mitigate this:
- Standardize protocols using positive controls (e.g., known inhibitors).
- Perform dose-response curves (IC₅₀ comparisons).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Structural analogs (e.g., 6-(4-fluorophenyl)pyridazin-3-amine) show that substituent positioning (e.g., fluorine vs. methyl groups) significantly alters binding kinetics .
Q. Basic: What physicochemical properties (e.g., logP, pKa) are critical for formulating this compound in aqueous solutions?
Answer: Key properties include:
- logP: Predicts membrane permeability; pyridazines with logP >2 may require solubilizers (e.g., cyclodextrins).
- pKa: The dihydrochloride salt (pKa ~1–3 for NH⁺ groups) enhances water solubility at physiological pH.
- Thermal Stability: DSC (differential scanning calorimetry) identifies decomposition temperatures (>200°C for similar derivatives) .
Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved target specificity?
Answer: SAR strategies include:
- Core Modifications: Replacing pyridazine with triazolo-pyridazine (as in ) alters π-π stacking with hydrophobic enzyme pockets.
- Substituent Effects: Adding electron-withdrawing groups (e.g., -F, -Cl) to the pyrazole ring enhances H-bond donor capacity. Computational docking (e.g., AutoDock Vina) paired with MD simulations predicts binding poses .
Q. Advanced: What computational methods are suitable for modeling intermolecular interactions between this compound and biological targets?
Answer: Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. MD simulations (e.g., GROMACS) assess dynamic binding in solvated environments. For example, pyridazine derivatives show preferential interactions with ATP-binding pockets via hydrophobic and electrostatic forces .
Q. Basic: How should researchers address discrepancies between spectroscopic data and theoretical predictions (e.g., NMR shifts)?
Answer: Discrepancies often stem from solvent effects, tautomerism, or paramagnetic impurities. Mitigation steps:
- Use deuterated solvents with minimal proton exchange (e.g., DMSO-d₆ vs. CDCl₃).
- Compare experimental shifts with DFT-calculated values (Gaussian09 or ORCA).
- Validate purity via HPLC-MS to rule out contaminants .
Q. Advanced: What strategies optimize crystallization for X-ray diffraction studies of hygroscopic pyridazine derivatives?
Answer: Techniques include:
- Anti-Solvent Diffusion: Gradual addition of hexane to saturated DMSO solutions.
- Temperature Ramping: Slow cooling (0.5°C/hr) from 40°C to 4°C.
- Additives: Co-crystallization with crown ethers improves lattice stability. SHELXD/SHELXE are robust for phase resolution in low-symmetry crystals .
Q. Advanced: How can researchers validate the biological activity of this compound in complex matrices (e.g., serum-containing assays)?
Answer: Use orthogonal assays:
- SPR/MS: Confirm binding affinity in serum via surface plasmon resonance coupled with mass spectrometry.
- Fluorescence Quenching: Monitor competitive displacement with fluorescent probes (e.g., ANS for hydrophobic pockets).
- Metabolic Stability Tests: Incubate with liver microsomes to assess degradation pathways .
属性
IUPAC Name |
6-(1,3-dimethylpyrazol-4-yl)pyridazin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-6-7(5-14(2)13-6)8-3-4-9(10)12-11-8;;/h3-5H,1-2H3,(H2,10,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCLXEXSXHIACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN=C(C=C2)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。